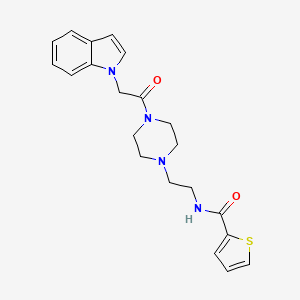

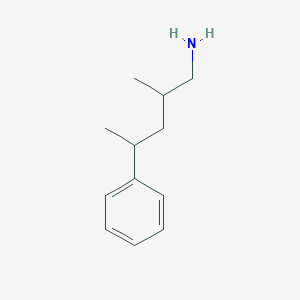

N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(2-(1H-indol-1-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide, also known as Compound X, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a unique structure and properties that make it a promising candidate for various research areas.

Scientific Research Applications

β-Secretase (BACE1) Inhibitors

N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, synthesized via the Ugi-multicomponent reaction, show promise as β-secretase (BACE1) inhibitors. One specific derivative, N-(5-bromo-2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide, demonstrated superior BACE1 inhibition, highlighting the potential of such compounds in Alzheimer's disease research (Edraki et al., 2015).

Antimicrobial and Enzyme Inhibitory Activities

Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, synthesized from ethyl piperazine-1-carboxylate, showed notable antimicrobial activity against various microorganisms and demonstrated antiurease and antilipase activities. This research points to the potential use of these compounds in developing new antimicrobial agents (Başoğlu et al., 2013).

Herbicidal and Plant Growth Regulators

A novel chemical family incorporating piperazine ring and aryl(thio)carbamoyl groups, synthesized as potential herbicides and plant growth regulators, showed significant herbicidal activity against Triticum aestivum. These compounds represent a new avenue for agricultural chemical research (Stoilkova et al., 2014).

Lewis Basic Catalysts

L-Piperazine-2-carboxylic acid derived N-formamides have been developed as enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines. These catalysts achieved high yields and enantioselectivities for a broad range of substrates, indicating their potential in asymmetric synthesis (Wang et al., 2006).

Antipsychotic Agents

Heterocyclic analogues of 1192U90 showed potent in vivo antipsychotic activities and lower side effects in behavioral models, making them promising candidates for further evaluation as antipsychotic agents (Norman et al., 1996).

Acetylcholinesterase Inhibitors

Thiophene derivatives synthesized using the Gewald protocol demonstrated significant acetylcholinesterase inhibition, outperforming donepezil, a reference compound. This indicates their potential as therapeutic agents for neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).

Mechanism of Action

Target of Action

The compound, also known as N-(2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}ethyl)thiophene-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they target . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit viral replication, suggesting they may interfere with the biochemical pathways viruses use to reproduce

Result of Action

The result of a compound’s action can be observed at the molecular and cellular level. For example, some indole derivatives have been found to inhibit the proliferation of cancer cells

properties

IUPAC Name |

N-[2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S/c26-20(16-25-9-7-17-4-1-2-5-18(17)25)24-13-11-23(12-14-24)10-8-22-21(27)19-6-3-15-28-19/h1-7,9,15H,8,10-14,16H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVMSHKXQCZZQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2778892.png)

![2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2778893.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2778897.png)

![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzohydrazide](/img/structure/B2778909.png)

![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)